Ethyl 2-(aminooxy)butanoate Ethyl 2-(aminooxy)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641964
InChI: InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

Ethyl 2-(aminooxy)butanoate

CAS No.:

Cat. No.: VC17641964

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(aminooxy)butanoate -

Specification

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name ethyl 2-aminooxybutanoate
Standard InChI InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3
Standard InChI Key KXQBVDGBWTVIHU-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OCC)ON

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Ethyl 2-(aminooxy)butanoate (C6_6H13_{13}NO3_3) consists of a four-carbon butanoate chain with an ethoxy ester group at the terminal carboxyl and an aminooxy moiety at the second carbon. The aminooxy group introduces a polar, nucleophilic character distinct from simple amines or hydroxyl groups, enabling unique reactivity in organic transformations . Comparative analysis with Ethyl 2-aminobutanoate (C6_6H13_{13}NO2_2) highlights the oxygen atom’s role in modulating electronic density and hydrogen-bonding capacity.

Table 1: Comparative molecular properties of related esters

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Groups
Ethyl 2-(aminooxy)butanoateC6_6H13_{13}NO3_3159.18Ester, aminooxy (-ONH2_2)
Ethyl 2-aminobutanoate C6_6H13_{13}NO2_2131.17Ester, amine (-NH2_2)
Ethyl butanoate C6_6H12_{12}O2_2116.16Ester

Spectroscopic Signatures

While experimental spectra for Ethyl 2-(aminooxy)butanoate are unavailable, 1^1H NMR patterns can be extrapolated from structurally similar compounds. For instance, ethyl 4-(4-formylphenoxy)butanoate exhibits characteristic ester carbonyl signals at δ 4.14 ppm (quartet, -OCH2_2CH3_3) and δ 1.25 ppm (triplet, -CH3_3) . The aminooxy proton environment may resonate near δ 5.5–6.0 ppm, as observed in Boc-protected aminooxy acetates .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A plausible route involves the reaction of ethyl 2-bromobutanoate with hydroxylamine derivatives. This approach mirrors the synthesis of ethyl 4-phenoxybutanoate, where phenol displaces bromide in acetone under reflux with K2_2CO3_3 . Substituting phenol with tert-butyl N-hydroxycarbamate could install the protected aminooxy group, followed by deprotection to yield the target compound.

Example reaction scheme:

Ethyl 2-bromobutanoate+NH2O-BocK2CO3,acetoneEthyl 2-(Boc-aminooxy)butanoateTFAEthyl 2-(aminooxy)butanoate\text{Ethyl 2-bromobutanoate} + \text{NH}_2\text{O-Boc} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(Boc-aminooxy)butanoate} \xrightarrow{\text{TFA}} \text{Ethyl 2-(aminooxy)butanoate}

Coupling Reagent-Assisted Synthesis

Modern peptide-coupling reagents like HBTU and HOBt facilitate the conjugation of aminooxy acids to ester backbones . For instance, Boc-aminooxy acetic acid reacts with alcohols via DCC/DMAP-mediated esterification, a method adaptable to butanoate frameworks . This route offers regioselectivity and mild conditions, critical for preserving the aminooxy group’s integrity.

Physicochemical Properties

Thermodynamic Stability

The aminooxy group’s electron-withdrawing nature likely reduces thermal stability compared to Ethyl butanoate (b.p. 120°C) . Preliminary estimates suggest a boiling point range of 135–150°C, factoring in hydrogen bonding between -ONH2_2 and ester carbonyls. Density may approximate 1.05–1.10 g/mL, higher than Ethyl butanoate’s 0.875 g/mL due to increased polarity .

Solubility and Reactivity

Applications in Bioconjugation and Material Science

Protein and Polymer Functionalization

Aminooxy groups are pivotal in site-specific protein modifications. For example, Rai et al. demonstrated that aldehydes react chemoselectively with aminooxy probes to form oximes under physiological conditions . Ethyl 2-(aminooxy)butanoate could serve as a small-molecule linker for attaching fluorescent tags or therapeutic payloads to antibodies or enzymes.

Stimuli-Responsive Materials

Incorporating aminooxy moieties into polymers enables pH-responsive behavior. Poly(N-isopropylacrylamide) functionalized with aminooxy termini exhibits reversible phase transitions upon oxime formation, a property applicable to drug delivery systems . Ethyl 2-(aminooxy)butanoate may act as a monomer or crosslinker in such smart materials.

Future Research Directions

Catalytic Applications

Palladium-mediated cross-coupling of Ethyl 2-(aminooxy)butanoate with aryl halides could yield novel oxime ethers, expanding access to bioactive molecules . Computational studies (e.g., DFT) may optimize reaction conditions for such transformations.

Biomedical Engineering

Conjugating this compound to hydrogel matrices could create oxime-based scaffolds for tissue engineering. Preliminary work with aminooxy-functionalized polyesters shows enhanced cell adhesion and controlled degradation .

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